9-Chloro-2-methylacridine

Descripción general

Descripción

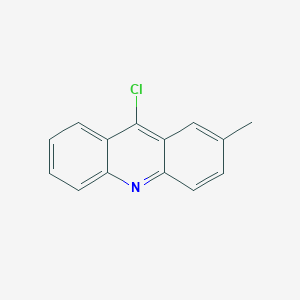

9-Chloro-2-methylacridine is a chemical compound with the molecular formula C14H10ClN . It has a molecular weight of 227.69 . The IUPAC name for this compound is 9-chloro-2-methylacridine .

Molecular Structure Analysis

The molecular structure of 9-Chloro-2-methylacridine consists of a three-ring system with a chlorine atom attached to the 9th position and a methyl group attached to the 2nd position .Chemical Reactions Analysis

A polarographic study of acridine and its 9-chloro derivatives, including 9-Chloro-2-methylacridine, presents data on the reduction of these compounds . The study suggests that the reduction of 9-Chloro-2-methylacridine takes place in multiple steps, with the detachment of a chlorine atom and the reduction of the heteroring being among the key steps .Physical And Chemical Properties Analysis

9-Chloro-2-methylacridine has a molecular weight of 227.69 . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.Aplicaciones Científicas De Investigación

Catalytic Applications

9-Methylacridine has been identified as an effective ligand in promoting Pd(II)-catalyzed C(sp3)–H and C(sp2)–H alkylation, with applications in the preparation of unnatural amino acids and geometrically controlled acrylic acids (Zhu et al., 2014).

Chromatography and Material Science

9-Methylacridine and 9-undecylacridine derivatives have been used in developing mixed-mode stationary phases for high-performance liquid chromatography (HPLC), demonstrating effectiveness in separating a wide range of samples with diverse polarity (Hosseini & Heydar, 2021).

Photocatalysis

10-Methylacridine derivatives, including 9,10-dihydro-10-methylacridine, have shown efficiency and stability as photocatalysts in reductive dechlorination and dehalogenation of halogenated compounds, indicating their potential in environmental and chemical applications (Ishikawa & Fukuzumi, 1990).

Nanoparticle Mediated Synthesis

9-Chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridine derivatives have been synthesized using SnO2 nanoparticles. These compounds have been evaluated for hemolytic activity and cytotoxicity, suggesting their potential in biomedical research (Roopan & Khan, 2011).

Surface-Enhanced Raman Scattering (SERS)

9-Methylacridine has been studied in the context of SERS, particularly its behavior at different pH values when adsorbed on silver sol. This research contributes to the understanding of molecular interactions in SERS applications (Iliescu et al., 1995).

Fluorescent Photoremovable Precursors

Carboxylic acids, including amino acids, have been protected as fluorescent ester conjugates using 9-methylacridine. This research highlights the potential of these compounds in biological imaging and photochemical applications (Jana et al., 2013).

Chemical Reactivity Studies

The reaction of iodine with 9-methylacridine has been explored, leading to the formation of polyiodide salts and charge-transfer complexes. This study provides insights into the chemical reactivity and potential applications of acridine derivatives (Rimmer et al., 1998).

Propiedades

IUPAC Name |

9-chloro-2-methylacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFSCEBEIDYRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346783 | |

| Record name | 9-Chloro-2-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chloro-2-methylacridine | |

CAS RN |

16492-09-4 | |

| Record name | 9-Chloro-2-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

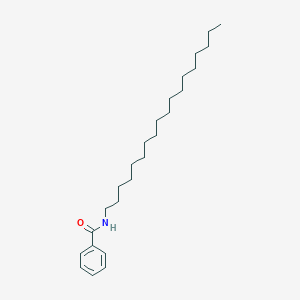

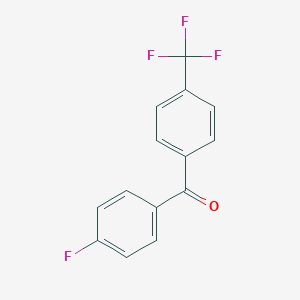

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)